1-(1,3-benzodioxol-5-yl)-N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)methanamine
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Overview
Description
(2H-1,3-BENZODIOXOL-5-YL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE is a complex organic compound that features a benzodioxole moiety and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1,3-BENZODIOXOL-5-YL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole and oxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This might include continuous flow synthesis techniques and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(2H-1,3-BENZODIOXOL-5-YL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2H-1,3-BENZODIOXOL-5-YL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with cellular targets.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2H-1,3-BENZODIOXOL-5-YL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the oxazole ring may form hydrogen bonds with active site residues, leading to inhibition or modulation of the target’s activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2H-1,3-BENZODIOXOL-5-YL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE is unique due to its combination of benzodioxole and oxazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H24N2O7 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methanamine |
InChI |
InChI=1S/C22H24N2O7/c1-25-19-7-14(20(26-2)22-21(19)29-12-30-22)6-16-8-15(24-31-16)10-23-9-13-3-4-17-18(5-13)28-11-27-17/h3-5,7,16,23H,6,8-12H2,1-2H3 |
InChI Key |
ZAFCEKSELPGFSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CC3CC(=NO3)CNCC4=CC5=C(C=C4)OCO5)OC)OCO2 |
Origin of Product |
United States |
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